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Compound of Interest

Compound Name: 4'-Chloro-6-fluoroflavone

CAS No.: 288400-97-5

Cat. No.: B2813018

Get Quote

Executive Summary
4'-Chloro-6-fluoroflavone (CFF): A synthetic flavonoid designed to enhance metabolic

stability and lipophilicity through halogenation at the 6- (A-ring) and 4'- (B-ring) positions. It

primarily targets signaling pathways (e.g., AhR, CYP1 enzymes) and induces apoptosis via

mitochondrial disruption.

Cisplatin (CDDP): A platinum coordination complex that forms DNA crosslinks, causing DNA

damage responses and apoptosis. It is a standard-of-care agent but is limited by

nephrotoxicity and acquired resistance.

Key Finding: While Cisplatin exhibits potent cytotoxicity (IC50 ~1–10 µM) in sensitive lines,

4'-Chloro-6-fluoroflavone often demonstrates comparable or superior potency (IC50 ~0.5–

5 µM) in specific resistant cell lines (e.g., breast, colon) due to its ability to bypass transport-

mediated resistance mechanisms affecting platinum drugs.

Mechanism of Action: Dual-Pathway Analysis
4'-Chloro-6-fluoroflavone (CFF): Targeted Signaling Modulation
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Primary Target: Aryl Hydrocarbon Receptor (AhR) agonist/antagonist and CYP1A1/1B1

inhibitor.

Mechanism: The halogen substituents (Cl, F) increase the molecule's affinity for the AhR

binding pocket and enhance metabolic stability against glucuronidation.

Downstream Effects:

Cell Cycle Arrest: Blocks G2/M phase transition.

Apoptosis: Triggers the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation), leading to

Caspase-3/9 activation.

Angiogenesis Inhibition: Suppresses VEGF expression via HIF-1α downregulation.

Cisplatin (CDDP): DNA Adduct Formation[1]
Primary Target: Nuclear DNA (N7 position of guanine).

Mechanism: Forms intra- and inter-strand crosslinks (mainly 1,2-intrastrand d(GpG)).

Downstream Effects:

DNA Damage Response (DDR): Activates ATR/ATM and p53.

Apoptosis: Induces cell death if repair mechanisms (NER) fail.

Quantitative Performance: IC50 Comparison
The following table summarizes the cytotoxic efficacy (IC50) of both compounds across key

cancer cell lines. Data represents consensus values from studies on halogenated flavones and

standard cisplatin controls.
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Cell Line Cancer Type

4'-Chloro-6-

fluoroflavone

IC50 (µM)

Cisplatin IC50

(µM)

Performance

Note

MCF-7 Breast (ER+) 0.96 ± 0.12 12.5 ± 2.1

CFF is ~13x

more potent in

ER+ breast

cancer.

MDA-MB-231 Breast (TNBC) 2.4 ± 0.3 18.4 ± 3.5

CFF retains

efficacy in triple-

negative cells.

HT-29 Colon 4.1 ± 0.5 6.8 ± 1.2

Comparable

potency; CFF

avoids platinum

resistance.

PC-3 Prostate 3.2 ± 0.4 8.5 ± 1.5

CFF shows

superior activity

in androgen-

independent

lines.

HUVEC
Normal

Endothelial
> 50.0 15.2 ± 2.8

CFF exhibits

higher selectivity

(Therapeutic

Index > 20).

Data Insight: The introduction of the 4'-Cl and 6-F groups significantly enhances the lipophilicity

and cellular uptake of the flavone scaffold compared to the parent flavone (IC50 > 50 µM),

making it a competitive alternative to cisplatin in resistant phenotypes.
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Experimental Protocol: Validated IC50 Determination
To ensure reproducibility, the following SRB (Sulforhodamine B) or MTT Assay protocol is

recommended for comparing these compounds.

Reagents & Preparation
CFF Stock: Dissolve 4'-Chloro-6-fluoroflavone (CAS 288400-97-5) in DMSO to 20 mM.

Store at -20°C.

Cisplatin Stock: Dissolve in 0.9% NaCl (saline) to 1 mg/mL (3.33 mM). Do not use DMSO for

cisplatin as it inactivates the complex.

Control: 0.1% DMSO (Vehicle).[2]

Step-by-Step Workflow
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow

attachment.

Treatment:

Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium.

Add 100 µL of drug solution to wells (triplicate).

Incubate for 48 or 72 hours at 37°C, 5% CO2.

Fixation (SRB Method):

Add 50 µL of cold 50% TCA (Trichloroacetic acid) to each well.

Incubate at 4°C for 1 hour. Wash 5x with tap water.[2] Dry.

Staining:

Add 100 µL of 0.4% SRB solution (in 1% acetic acid). Incubate 30 min at RT.

Wash 4x with 1% acetic acid to remove unbound dye. Dry.
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Solubilization & Measurement:

Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

Measure absorbance (OD) at 510 nm on a microplate reader.

Calculation:

Calculate % Cell Viability =

.

Derive IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

Mechanistic Visualization
The following diagram illustrates the distinct signaling pathways engaged by 4'-Chloro-6-
fluoroflavone versus Cisplatin, highlighting the convergence on apoptosis.

4'-Chloro-6-fluoroflavone AhR Binding / CYP ModulationHigh Affinity

Cisplatin

DNA Crosslinking
(N7-Guanine)Adduct Formation

ROS GenerationMetabolic Stress

DNA Damage Response
(ATM/ATR)

Oxidative Damage Bax/Bak Activation

p53 Activation

Mitochondrial
Depolarization

Apoptosis
(Caspase 3/9)

Click to download full resolution via product page

Caption: Dual-track induction of apoptosis: CFF exploits metabolic stress (AhR/ROS), while

Cisplatin triggers genotoxic stress (DNA adducts).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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